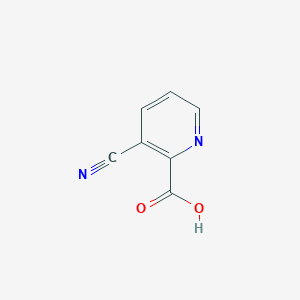

3-Cyanopyridine-2-carboxylic acid

Descripción

BenchChem offers high-quality 3-Cyanopyridine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Cyanopyridine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

3-cyanopyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O2/c8-4-5-2-1-3-9-6(5)7(10)11/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQQNUUHOZRDQQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50508783 | |

| Record name | 3-Cyanopyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50508783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53940-10-6 | |

| Record name | 3-Cyanopyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50508783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to 3-Cyanopyridine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyanopyridine-2-carboxylic acid, also known as 3-cyanopicolinic acid, is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. As a bifunctional molecule, it incorporates both a nitrile (-C≡N) and a carboxylic acid (-COOH) group on a pyridine scaffold. This unique arrangement of functional groups makes it a versatile building block for the synthesis of complex heterocyclic compounds, active pharmaceutical ingredients (APIs), and functional materials.[1] Its derivatives have been explored for a wide range of biological activities, highlighting the importance of this core structure in drug discovery and development.[2][3] This guide provides a comprehensive overview of its chemical properties, experimental protocols, and potential applications.

Core Chemical and Physical Properties

3-Cyanopyridine-2-carboxylic acid is typically a white to yellow solid under standard conditions.[4] The quantitative physical and chemical properties are summarized in the table below. It is important to note that while some data is derived from experimental measurements, other values are predicted based on computational models.

| Property | Value | Source |

| CAS Number | 53940-10-6 | [1][4][5][6][7] |

| Molecular Formula | C₇H₄N₂O₂ | [6] |

| Molecular Weight | 148.12 g/mol | [1][6] |

| Appearance | White to Yellow Solid | [4] |

| Melting Point | 175-176 °C | [1][8] |

| Boiling Point | 371.6 ± 27.0 °C (Predicted) | |

| Density | 1.42 ± 0.1 g/cm³ (Predicted) | |

| pKa | 2.58 ± 0.10 (Predicted) | |

| Solubility | Soluble in water and organic solvents | |

| Storage | Sealed in a dry environment at 2-8°C | [1][4][9][6] |

Spectroscopic Data Profile

| Spectroscopy | Feature | Expected Wavenumber / Chemical Shift |

| IR Spectroscopy | O-H stretch (Carboxylic Acid) | 3300-2500 cm⁻¹ (broad) |

| C≡N stretch (Nitrile) | ~2230-2210 cm⁻¹ (sharp) | |

| C=O stretch (Carboxylic Acid) | 1760-1690 cm⁻¹ (strong) | |

| C-O stretch (Carboxylic Acid) | 1320-1210 cm⁻¹ | |

| Aromatic C=C and C=N stretches | 1600-1450 cm⁻¹ | |

| ¹H NMR | -COOH Proton | δ 10-13 ppm (broad singlet) |

| Pyridine Ring Protons | δ 7.5-9.0 ppm (multiplets) | |

| ¹³C NMR | -COOH Carbon | δ 165-185 ppm |

| Pyridine Ring Carbons | δ 120-155 ppm | |

| -C≡N Carbon | δ 115-125 ppm | |

| Mass Spectrometry | Molecular Ion Peak (M⁺) | m/z = 148 |

| Key Fragment | m/z = 131 ([M-OH]⁺) | |

| Key Fragment | m/z = 104 ([M-CO₂]⁺ or loss of 44) |

Experimental Protocols

Synthesis of 3-Cyanopyridine-2-carboxylic Acid

A common synthetic route to pyridine carboxylic acids involves the hydrolysis of the corresponding nitrile. A plausible method for the preparation of 3-Cyanopyridine-2-carboxylic acid is the selective partial hydrolysis of 2,3-dicyanopyridine.

Objective: To synthesize 3-Cyanopyridine-2-carboxylic acid via selective hydrolysis of 2,3-dicyanopyridine.

Materials:

-

2,3-Dicyanopyridine

-

Sodium Hydroxide (NaOH) or other suitable base

-

Hydrochloric Acid (HCl) for acidification

-

Deionized Water

-

Organic solvent for extraction (e.g., Ethyl Acetate)

-

Drying agent (e.g., anhydrous Sodium Sulfate)

Methodology:

-

Hydrolysis: Dissolve 2,3-dicyanopyridine in an aqueous solution containing a controlled amount (e.g., 1 to 1.5 molar equivalents) of sodium hydroxide. The reaction mixture is heated under reflux. Reaction progress should be monitored by a suitable technique like Thin Layer Chromatography (TLC) to maximize the formation of the mono-acid and minimize the formation of the diacid byproduct.

-

Acidification: After cooling the reaction mixture to room temperature, it is carefully acidified with hydrochloric acid to a pH of approximately 2-3. This protonates the carboxylate salt, causing the 3-Cyanopyridine-2-carboxylic acid to precipitate.

-

Isolation: The resulting solid precipitate is collected by vacuum filtration and washed with cold deionized water to remove inorganic salts.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

-

Drying and Characterization: The purified solid is dried under vacuum. The final product's identity and purity should be confirmed using techniques such as melting point determination, NMR spectroscopy, and IR spectroscopy.

Reactivity and Chemical Transformations

The chemical behavior of 3-Cyanopyridine-2-carboxylic acid is dictated by its three key structural features: the pyridine ring, the nitrile group, and the carboxylic acid group.

-

Carboxylic Acid Group: This group can undergo standard reactions such as esterification, amidation (formation of amides), and reduction to the corresponding alcohol.

-

Nitrile Group: The cyano group is also versatile. It can be hydrolyzed to a carboxamide or further to a carboxylic acid under more vigorous conditions. It can also be reduced to an aminomethyl group.

-

Pyridine Ring: The pyridine ring is an electron-deficient aromatic system. The presence of two electron-withdrawing groups (cyano and carboxyl) further deactivates the ring towards electrophilic aromatic substitution. However, it is susceptible to nucleophilic aromatic substitution, particularly at positions ortho and para to the nitrogen atom.

Applications in Drug Development and Materials Science

3-Cyanopyridine-2-carboxylic acid serves as a key intermediate in the synthesis of a variety of high-value chemical products.[1]

-

Pharmaceuticals: The cyanopyridine scaffold is present in numerous biologically active molecules.[2] Derivatives have shown a broad spectrum of activities including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3] For instance, 3-cyano-2-pyridone derivatives, which can be synthesized from this core, have been investigated as inhibitors for oncogenic kinases and as treatments for congestive heart failure.[2] The presence of the carboxylic acid and cyano groups provides two reactive handles for further chemical modification and library synthesis in drug discovery programs.

-

Agrochemicals: This compound is also utilized in the production of agrochemicals, contributing to the development of new agents for crop protection.[1]

-

Dyes and Materials: It is employed as an intermediate in the manufacturing of dyes.[1] The rigid, functionalized aromatic structure also makes it a candidate for the synthesis of novel polymers and metal-organic frameworks (MOFs).

References

- 1. Cas 53940-10-6,3-CYANOPYRIDINE-2-CARBOXYLIC ACID | lookchem [lookchem.com]

- 2. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. 3-Cyanopyridine-2-carboxylic Acid | 53940-10-6 [sigmaaldrich.com]

- 5. 3-CYANOPYRIDINE-2-CARBOXYLIC ACID | 53940-10-6 [chemicalbook.com]

- 6. 53940-10-6|3-Cyanopyridine-2-carboxylic Acid|BLD Pharm [bldpharm.com]

- 7. 53940-10-6 | 3-Cyanopyridine-2-carboxylic acid | Tetrahedron [thsci.com]

- 8. aaronchem.com [aaronchem.com]

- 9. 3-CYANOPYRIDINE-2-CARBOXYLIC ACID CAS#: 53940-10-6 [m.chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 3-Cyanopyridine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic pathways for 3-cyanopyridine-2-carboxylic acid, a valuable building block in medicinal chemistry and materials science. The information presented is intended for an audience with a strong background in organic chemistry. This document summarizes key synthetic strategies, providing detailed experimental protocols where available, quantitative data for comparison, and visualizations of the reaction pathways.

Introduction

3-Cyanopyridine-2-carboxylic acid is a substituted pyridine derivative featuring both a nitrile and a carboxylic acid functional group. This unique arrangement of electron-withdrawing groups makes it an attractive starting material for the synthesis of a variety of complex heterocyclic compounds with potential applications in drug discovery and development. The following sections outline the most viable synthetic routes to this target molecule, compiled from peer-reviewed literature and patent filings.

Pathway 1: From 2,3-Dimethylpyridine via Ammoxidation and Subsequent Oxidation

A prevalent and industrially scalable approach to synthesizing substituted cyanopyridines is through the ammoxidation of the corresponding methylpyridines. This pathway leverages the commercially available starting material, 2,3-dimethylpyridine, to first introduce the cyano group at the 2-position, followed by the selective oxidation of the remaining methyl group to a carboxylic acid.

Step 1: Synthesis of 2-Cyano-3-methylpyridine by Ammoxidation

The vapor-phase ammoxidation of 2,3-dimethylpyridine in the presence of a suitable catalyst, ammonia, and an oxygen source (typically air) yields 2-cyano-3-methylpyridine. Various catalytic systems have been developed to optimize the yield and selectivity of this reaction.

Experimental Protocol: Ammoxidation of 2,3-Dimethylpyridine

A representative procedure for the ammoxidation of 2,3-dimethylpyridine is described in Japanese Patent JPH0971567A.[1] A fluidized bed reactor is charged with a catalyst, for example, one with the empirical formula Fe₁₀Sb₂₀V₄Cr₅Mg₂Co₁Mo₀.₁O₇₅.₈ on a silica support.[1] A gaseous mixture of 2,3-dimethylpyridine, ammonia, and air is passed through the heated catalyst bed. The reaction temperature and contact time are critical parameters that need to be optimized for a specific catalyst. The product, 2-cyano-3-methylpyridine, is then isolated from the reactor effluent by condensation and can be purified by distillation or recrystallization.

| Catalyst Composition | Reaction Temperature (°C) | Yield of 2-Cyano-3-methylpyridine (%) | Reference |

| Fe-Sb-V-Cr-Mg-Co-Mo Oxide on SiO₂ | Not specified | High (specific yield not provided) | [1] |

| Vanadium pentoxide-Molybdenum trioxide | Not specified | 8.2 | [1] |

| Alumina | Not specified | 35 | [1] |

| Chromium trioxide/Alumina | Not specified | 18 | [1] |

Step 2: Oxidation of 2-Cyano-3-methylpyridine to 3-Cyanopyridine-2-carboxylic Acid

General Experimental Protocol: Oxidation of a Methylpyridine

A common method for the oxidation of methylpyridines involves heating the substrate with a strong oxidizing agent such as potassium permanganate or nitric acid in an aqueous solution.[3][4] For instance, a solution of the methylpyridine in aqueous sulfuric acid can be heated to reflux, and a solution of potassium permanganate is added portion-wise. The reaction mixture is then worked up to isolate the carboxylic acid. The reaction conditions, particularly temperature and reaction time, need to be carefully controlled to avoid over-oxidation and decomposition of the starting material or product.

Logical Workflow for Pathway 1

Caption: Synthesis of 3-Cyanopyridine-2-carboxylic Acid from 2,3-Dimethylpyridine.

Pathway 2: From Substituted Aldehydes and Ketones via Multicomponent Reactions

Another versatile approach to constructing the 3-cyanopyridine core is through one-pot multicomponent reactions. These reactions offer the advantage of building complex molecules from simple, readily available starting materials in a single step, often with high atom economy. The synthesis of 2-amino-3-cyanopyridine derivatives is well-established, and this intermediate provides a handle for the subsequent introduction of the carboxylic acid functionality.[6][7]

Step 1: Synthesis of 2-Amino-3-cyanopyridine Derivatives

A common method for the synthesis of 2-amino-3-cyanopyridines is a one-pot condensation of an aldehyde, a methyl ketone, malononitrile, and ammonium acetate.[6][7] This reaction can be efficiently carried out under microwave irradiation in the absence of a solvent.

Experimental Protocol: One-Pot Synthesis of 2-Amino-3-cyanopyridine Derivatives

As described by Shi et al., a dry flask is charged with the aldehyde (2 mmol), methyl ketone (2 mmol), malononitrile (2 mmol), and ammonium acetate (3 mmol).[6] The flask is placed in a microwave oven and irradiated for 7-9 minutes. After completion of the reaction, the mixture is washed with a small amount of ethanol, and the crude product is purified by recrystallization from 95% ethanol to afford the desired 2-amino-3-cyanopyridine derivative with yields typically ranging from 72-86%.[6]

| Aldehyde | Ketone | Product | Yield (%) | Reference |

| 4-Chlorobenzaldehyde | 4-Methoxyacetophenone | 2-Amino-4-(4-chlorophenyl)-6-(4-methoxyphenyl)-3-cyanopyridine | 83 | [6] |

| 4-Methoxybenzaldehyde | 4-Methoxyacetophenone | 2-Amino-4,6-bis(4-methoxyphenyl)-3-cyanopyridine | 80 | [6] |

| Benzaldehyde | Acetophenone | 2-Amino-4,6-diphenyl-3-cyanopyridine | 86 | [6] |

Step 2: Conversion of the 2-Amino Group to a Carboxylic Acid

The transformation of the 2-amino group to a carboxylic acid is a challenging step. A direct one-step conversion is not standard. A plausible multi-step sequence would involve:

-

Diazotization of the 2-amino group: The 2-amino-3-cyanopyridine is treated with a source of nitrous acid (e.g., sodium nitrite in an acidic medium) to form a diazonium salt.

-

Hydrolysis to the 2-hydroxy derivative: The diazonium salt is then carefully hydrolyzed to the corresponding 2-hydroxy-3-cyanopyridine.

-

Oxidation of the 2-hydroxy group: This step is not straightforward as the 2-hydroxypyridine exists in equilibrium with its 2-pyridone tautomer. Oxidation to a carboxylic acid would require specific and potentially harsh conditions that might affect the cyano group.

An alternative to hydrolysis would be a Sandmeyer-type reaction to introduce a group that can be subsequently converted to a carboxylic acid. For example, a cyano group could be introduced to form a dinitrile, followed by selective hydrolysis of the cyano group at the 2-position. However, achieving such selectivity would be a significant synthetic challenge.

Due to the lack of specific literature precedents for the efficient conversion of 2-amino-3-cyanopyridine to 3-cyanopyridine-2-carboxylic acid, this pathway remains a more theoretical and exploratory route.

Logical Workflow for Pathway 2

Caption: Synthesis of 3-Cyanopyridine-2-carboxylic Acid via a 2-Amino Intermediate.

Conclusion

The synthesis of 3-cyanopyridine-2-carboxylic acid presents a significant synthetic challenge. The most viable and potentially scalable route appears to be the two-step process starting from 2,3-dimethylpyridine, involving an initial ammoxidation followed by a selective oxidation. While the multicomponent reaction approach to form a 2-amino-3-cyanopyridine intermediate is elegant, the subsequent conversion of the amino group to a carboxylic acid is not well-established and requires further research and development. For researchers and drug development professionals, the choice of synthetic pathway will depend on the availability of starting materials, scalability requirements, and the desired substitution pattern on the pyridine ring. Further optimization of the oxidation step in the first pathway and the development of a robust method for the conversion of the 2-amino group in the second pathway are key areas for future investigation.

References

- 1. JPH0971567A - Method for producing 2-cyano-3-methylpyridine - Google Patents [patents.google.com]

- 2. Oxidation of certain methylpyridines to pyridine carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US2818378A - Oxidation of methyl-pyridines - Google Patents [patents.google.com]

- 4. Direct oxidation of 3-picoline (3-methyl-pyridine) to nicotinic acid with pure HNO3 | CoLab [colab.ws]

- 5. Direct oxidation of 3-picoline (3-methyl-pyridine) to nicotinic acid with pure HNO3 | Semantic Scholar [semanticscholar.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 3-Cyanopyridine-2-carboxylic Acid (CAS 53940-10-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Cyanopyridine-2-carboxylic acid (CAS 53940-10-6), a heterocyclic compound of interest in medicinal chemistry and drug development. This document collates available data on its chemical and physical properties, synthesis, and spectral characteristics. Furthermore, it explores the broader biological activities and therapeutic potential of the cyanopyridine scaffold, offering insights for researchers engaged in the design and synthesis of novel therapeutic agents. All quantitative data is presented in structured tables for clarity, and detailed experimental methodologies from cited literature are provided. Visual diagrams generated using Graphviz are included to illustrate key chemical transformations and potential workflows.

Introduction

3-Cyanopyridine-2-carboxylic acid is a pyridine derivative characterized by the presence of both a cyano and a carboxylic acid functional group. The pyridine ring is a fundamental scaffold in a vast array of natural products and clinically approved drugs, valued for its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. The cyano group, a versatile synthetic handle, can be transformed into various other functional groups, making cyanopyridines valuable intermediates in organic synthesis.[1] This guide aims to be a centralized resource for professionals working with or considering the use of 3-Cyanopyridine-2-carboxylic acid in their research and development endeavors.

Chemical and Physical Properties

A summary of the key physical and chemical properties of 3-Cyanopyridine-2-carboxylic acid is presented in Table 1. This data has been compiled from various chemical supplier catalogs and databases.

| Property | Value | Reference |

| CAS Number | 53940-10-6 | |

| Molecular Formula | C₇H₄N₂O₂ | [2] |

| Molecular Weight | 148.12 g/mol | [2] |

| Appearance | White to Yellow Solid | [2] |

| Purity | ≥97% (typical) | [2] |

| Storage Temperature | 2-8°C, Sealed in dry conditions | [2] |

| Boiling Point | 371.6°C at 760 mmHg | |

| Flash Point | 178.5°C | |

| Refractive Index | 1.596 | |

| InChI | 1S/C7H4N2O2/c8-4-5-2-1-3-9-6(5)7(10)11/h1-3H,(H,10,11) | [2] |

| InChIKey | MQQNUUHOZRDQQM-UHFFFAOYSA-N | [2] |

| SMILES | O=C(O)C1=NC=CC=C1C#N |

Synthesis and Reactivity

Proposed Synthesis Workflow

The following diagram illustrates a potential synthetic pathway for 3-Cyanopyridine-2-carboxylic acid, based on established chemical transformations of the cyanopyridine scaffold.

Caption: Proposed synthesis of 3-Cyanopyridine-2-carboxylic acid.

Experimental Protocol: Synthesis of 2-Pyridine Carboxylic Acid (by analogy)

The following protocol for the synthesis of 2-pyridine carboxylic acid by hydrolysis of 2-cyanopyridine can serve as a methodological basis for the synthesis of the title compound.[3]

Materials:

-

2-Cyanopyridine (100g)

-

Deionized water (200g)

-

30% Sodium hydroxide solution (128.2g)

-

30% Hydrochloric acid

-

Ethanol (300g)

Procedure:

-

In a 500ml three-necked flask, combine 100g of 2-cyanopyridine and 200g of deionized water.

-

Stir the mixture and heat to 50°C.

-

Add 128.2g of 30% sodium hydroxide solution to the flask.

-

After the addition is complete, continue heating and reflux the reaction mixture for 4 hours.

-

Distill off approximately 50g of water.

-

Cool the reaction solution to 20°C.

-

Neutralize the solution by adding 30% hydrochloric acid to a pH of 2.5.

-

Heat the solution to distill off the remaining water until the still temperature reaches 120°C and the reaction solution is evaporated to dryness.

-

Add 300g of ethanol to the flask and maintain the temperature at 55°C for 2 hours with stirring to dissolve the product.

-

Filter the hot solution.

-

Allow the filtrate to cool to induce crystallization.

-

Collect the solid 2-pyridine carboxylic acid by filtration and dry in an oven.

This protocol would likely require optimization for the synthesis of 3-Cyanopyridine-2-carboxylic acid, particularly concerning reaction times and pH adjustment for neutralization and precipitation.

Spectral Data

While specific, high-resolution spectra for 3-Cyanopyridine-2-carboxylic acid are not publicly available, data for the parent compound, 3-Cyanopyridine, provides a useful reference for identifying key spectral features. Commercial suppliers indicate the availability of NMR, HPLC, LC-MS, and UPLC data for the title compound upon request.[4]

NMR Spectroscopy

Table 2: Predicted and Reference ¹H and ¹³C NMR Data

| Nucleus | Predicted Chemical Shifts (ppm) for 3-Cyanopyridine-2-carboxylic acid | Reference Chemical Shifts (ppm) for 3-Cyanopyridine[5][6] |

| ¹H | Aromatic protons expected in the range of 7.5 - 9.0 ppm. | 9.22, 9.03, 8.47, 7.81 |

| ¹³C | Aromatic carbons, cyano carbon (~115-120 ppm), carboxyl carbon (>160 ppm). | Aromatic carbons, cyano carbon. |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

| Functional Group | Characteristic Absorption (cm⁻¹) | Reference |

| O-H (Carboxylic acid) | 3300-2500 (broad) | [7] |

| C-H (Aromatic) | 3100-3000 | [7] |

| C≡N (Nitrile) | 2240-2220 | [7] |

| C=O (Carboxylic acid) | 1725-1700 | [7] |

| C=C (Aromatic) | 1600-1450 | [7] |

Mass Spectrometry

The expected molecular ion peak [M]⁺ for 3-Cyanopyridine-2-carboxylic acid in mass spectrometry would be at m/z = 148.12.

Biological Activities and Potential Applications in Drug Development

While direct studies on the biological activity of 3-Cyanopyridine-2-carboxylic acid are limited in the public domain, the broader class of cyanopyridine derivatives has attracted significant attention for a range of pharmacological activities.[1]

Anticancer Activity

Numerous studies have reported the synthesis and evaluation of cyanopyridine derivatives as potential anticancer agents.[2][8][9] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer progression.

Derivatives of 3-cyanopyridine have been identified as inhibitors of several important kinases and enzymes, including:

-

VEGFR-2 and HER-2: Certain cyanopyridone and pyrido[2,3-d]pyrimidine derivatives have demonstrated dual inhibitory action against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2), both of which are critical targets in cancer therapy.[9]

-

Survivin Modulation: Novel 3-cyanopyridine derivatives have been shown to modulate the expression of survivin, an inhibitor of apoptosis protein that is overexpressed in many cancers.[8]

-

Carbonic Anhydrase Inhibition: 2-Amino-3-cyanopyridine derivatives have been investigated as inhibitors of human carbonic anhydrase (hCA) isozymes I and II.[3][10]

The following diagram illustrates a simplified workflow for screening cyanopyridine derivatives for anticancer activity.

Caption: Workflow for anticancer drug discovery with cyanopyridines.

Antimicrobial and Other Activities

The cyanopyridine scaffold has also been explored for other therapeutic applications, including antimicrobial, anticonvulsant, and anti-Alzheimer's activities.[1]

Safety Information

Based on available safety data for similar compounds, 3-Cyanopyridine-2-carboxylic acid should be handled with care. The following GHS hazard statements and pictograms are associated with this class of compounds.

Table 4: GHS Hazard Information

| Category | Information |

| Pictogram | GHS06 (Toxic) |

| Signal Word | Danger |

| H-Statements | H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled) |

| P-Statements | P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor), P311 (Call a POISON CENTER/doctor) |

Conclusion

3-Cyanopyridine-2-carboxylic acid is a versatile heterocyclic compound with significant potential as a building block in the synthesis of novel therapeutic agents. While specific biological data for this exact molecule is limited, the broader family of cyanopyridine derivatives has demonstrated a wide range of promising pharmacological activities, particularly in the realm of oncology. The synthetic accessibility of this scaffold, coupled with the reactivity of the cyano and carboxylic acid groups, makes it an attractive starting point for medicinal chemistry campaigns. Further research into the specific biological properties of 3-Cyanopyridine-2-carboxylic acid and its derivatives is warranted to fully elucidate its therapeutic potential. This guide provides a foundational resource for researchers to build upon in their exploration of this interesting chemical entity.

References

- 1. A review: Biological activities of novel cyanopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. tandfonline.com [tandfonline.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. 3-Cyanopyridine(100-54-9) 1H NMR spectrum [chemicalbook.com]

- 6. 3-Cyanopyridine(100-54-9) 13C NMR [m.chemicalbook.com]

- 7. IR Absorption Table [webspectra.chem.ucla.edu]

- 8. Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 3-Cyanopyridine-2-carboxylic Acid: A Technical Guide

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Cyanopyridine-2-carboxylic acid (CAS No. 53940-10-6) is a pyridine derivative featuring both a nitrile and a carboxylic acid functional group.[1] These functionalities make it a potentially valuable building block in the synthesis of pharmaceuticals and other fine chemicals.[1] A thorough spectroscopic characterization is fundamental to confirming its molecular structure and assessing its purity.

This technical guide provides a summary of the expected spectroscopic properties of 3-Cyanopyridine-2-carboxylic acid. It should be noted that detailed experimental spectra for this specific compound are not widely available in public databases. Therefore, the data presented herein is based on established principles of spectroscopy and analysis of analogous compounds. This document also outlines the standard experimental protocols required to obtain empirical data.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for 3-Cyanopyridine-2-carboxylic acid based on its chemical structure.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~13.0 - 14.0 | Singlet (broad) | 1H | Carboxylic Acid (-COOH) |

| ~8.8 - 9.0 | Doublet of Doublets | 1H | H6 (proton on carbon adjacent to Nitrogen) |

| ~8.3 - 8.5 | Doublet of Doublets | 1H | H4 (proton on carbon para to Nitrogen) |

| ~7.7 - 7.9 | Doublet of Doublets | 1H | H5 (proton on carbon meta to Nitrogen) |

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: DMSO-d₆)

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~165 - 170 | C=O (Carboxylic Acid) |

| ~152 - 155 | C6 (adjacent to Nitrogen) |

| ~148 - 150 | C2 (attached to -COOH) |

| ~140 - 142 | C4 |

| ~125 - 128 | C5 |

| ~115 - 118 | C≡N (Nitrile) |

| ~110 - 113 | C3 (attached to -CN) |

Table 3: Predicted Infrared (IR) Spectroscopy Data (Sample Preparation: KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3300 - 2500 | Strong, Very Broad | O-H stretch (Carboxylic Acid Dimer)[2] |

| ~3100 - 3000 | Medium-Weak | C-H stretch (Aromatic) |

| 2260 - 2220 | Medium-Strong | C≡N stretch (Nitrile)[3] |

| 1760 - 1690 | Strong | C=O stretch (Carboxylic Acid)[2] |

| ~1600, ~1450 | Medium-Weak | C=C and C=N ring stretching (Pyridine) |

| 1320 - 1210 | Medium | C-O stretch (Carboxylic Acid)[2] |

| 950 - 910 | Medium, Broad | O-H bend (out-of-plane)[2] |

Table 4: Mass Spectrometry (MS) Data

| m/z | Ion Assignment | Notes |

| 148.12 | [M]⁺ | Molecular Ion (Calculated for C₇H₄N₂O₂)[1] |

| 131 | [M-OH]⁺ | Loss of hydroxyl radical |

| 130 | [M-H₂O]⁺ | Loss of water |

| 120 | [M-CO]⁺ | Loss of carbon monoxide |

| 103 | [M-COOH]⁺ | Loss of carboxyl group (as a radical) |

| 76 | [C₅H₂N]⁺ | Fragmentation of the pyridine ring |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general procedure for obtaining ¹H and ¹³C NMR spectra.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of dry 3-Cyanopyridine-2-carboxylic acid.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, due to the compound's polarity and the presence of an acidic proton.

-

Transfer the solution into a clean, dry 5 mm NMR tube.

-

If quantitative analysis is required, a known amount of an internal standard (e.g., tetramethylsilane - TMS) may be added, although modern spectrometers can use the solvent signal as a reference.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

For ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.

-

For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale, typically by setting the residual solvent peak of DMSO-d₆ to 2.50 ppm for ¹H and 39.52 ppm for ¹³C spectra.

-

Integrate the signals in the ¹H spectrum to determine the relative proton ratios.

-

Infrared (IR) Spectroscopy

This protocol describes the solid-state analysis using the KBr pellet technique.

-

Sample Preparation:

-

Grind a small amount (1-2 mg) of 3-Cyanopyridine-2-carboxylic acid with approximately 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.

-

Transfer the powder into a pellet-forming die.

-

Apply high pressure (typically 7-10 tons) using a hydraulic press to form a transparent or translucent KBr pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

-

Mass Spectrometry (MS)

This protocol outlines analysis using Electrospray Ionization (ESI), which is suitable for polar, non-volatile compounds.

-

Sample Preparation:

-

Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid or ammonium acetate may be added to promote ionization.

-

Filter the solution through a syringe filter (e.g., 0.22 µm) to remove any particulate matter.

-

-

Data Acquisition:

-

Infuse the sample solution directly into the ESI source of the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

-

Acquire mass spectra in both positive and negative ion modes to determine which provides better sensitivity. For a carboxylic acid, negative ion mode ([M-H]⁻) is often effective.

-

Obtain a full scan spectrum over a relevant m/z range (e.g., 50-500 amu).

-

For structural confirmation, perform tandem MS (MS/MS) by selecting the molecular ion (or pseudo-molecular ion) and subjecting it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.

-

-

Data Processing:

-

Analyze the full scan spectrum to identify the molecular ion peak and confirm the molecular weight.

-

Interpret the fragmentation pattern from the MS/MS spectrum to corroborate the proposed structure.

-

Spectroscopic Analysis Workflow

The logical flow for the structural elucidation of a compound like 3-Cyanopyridine-2-carboxylic acid using multiple spectroscopic techniques is illustrated in the diagram below. This workflow ensures a systematic approach, where each technique provides complementary information leading to an unambiguous structure assignment.

References

An In-depth Technical Guide to 3-Cyanopyridine-2-carboxylic acid

This technical guide provides a comprehensive overview of 3-Cyanopyridine-2-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. The document details the molecule's fundamental properties, outlines synthetic approaches, and discusses the biological significance of the broader class of cyanopyridine derivatives.

Core Molecular Data

The fundamental quantitative data for 3-Cyanopyridine-2-carboxylic acid are summarized below.

| Property | Value |

| Molecular Formula | C₇H₄N₂O₂ |

| Molecular Weight | 148.12 g/mol |

Synthesis and Experimental Protocols

Generalized Experimental Protocol for Hydrolysis of a Cyanopyridine:

-

Reaction Setup: A round-bottom flask is charged with the starting cyanopyridine compound and deionized water.

-

Reagent Addition: While stirring, a solution of a strong base, such as sodium hydroxide, is added to the flask. The mixture is then heated to reflux for several hours to facilitate the hydrolysis of the nitrile group to a carboxylate salt.

-

Acidification: After cooling the reaction mixture, a strong acid, such as hydrochloric acid, is added to neutralize the base and protonate the carboxylate, precipitating the carboxylic acid product. The pH is carefully adjusted to ensure complete precipitation.

-

Isolation and Purification: The solid product is collected by filtration, washed with cold water to remove residual salts, and then dried. Further purification can be achieved by recrystallization from an appropriate solvent.

It is important to note that the reaction conditions, such as temperature, reaction time, and the choice of solvent for recrystallization, would need to be optimized for the specific synthesis of 3-Cyanopyridine-2-carboxylic acid.

The following diagram illustrates a generalized workflow for the synthesis of a pyridine carboxylic acid from a cyanopyridine precursor.

Biological Activity and Signaling Pathways

The pyridine skeleton is a significant scaffold in medicinal chemistry, appearing in numerous natural products and clinically approved drugs with diverse biological activities.[1] Cyanopyridines, in particular, are versatile intermediates in the pharmaceutical industry.[1]

Derivatives of cyanopyridine have demonstrated a wide array of pharmacological effects, including:

-

Anticancer Activity: Several studies have highlighted the potential of cyanopyridine derivatives as anticancer agents.[2] These compounds can act as survivin modulators and apoptosis inducers.[3] Some cyanopyridone and pyrido[2,3-d]pyrimidine derivatives have shown inhibitory action against VEGFR-2 and HER-2, which are key targets in cancer therapy.[2]

-

Enzyme Inhibition: The cyanopyridine moiety is a feature in molecules designed to inhibit various enzymes. For instance, certain 2-amino-3-cyanopyridine derivatives have been investigated as inhibitors of carbonic anhydrase isoenzymes hCA I and II.[4]

-

Antimicrobial and Antiviral Properties: The broad biological profile of cyanopyridines also includes antimicrobial and antiviral activities.[5]

While the specific signaling pathways modulated by 3-Cyanopyridine-2-carboxylic acid are not detailed in the available literature, the known activities of its chemical class suggest that its biological effects would likely stem from interactions with key cellular enzymes or receptors. The diagram below provides a conceptual overview of the potential therapeutic applications of cyanopyridine derivatives based on their observed biological activities.

References

- 1. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A review: Biological activities of novel cyanopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery and History of Cyanopyridine Compounds

Introduction: The Emergence of a Versatile Heterocycle

Cyanopyridines, organic compounds consisting of a pyridine ring substituted with a nitrile group, represent a cornerstone in the field of heterocyclic chemistry. Their discovery and the subsequent evolution of their synthesis have paved the way for significant advancements across various scientific domains, most notably in pharmaceuticals, agrochemicals, and materials science.[1][2][3] The unique chemical reactivity of both the pyridine ring and the cyano group makes these compounds highly versatile intermediates.[1][3][4] This guide provides a comprehensive overview of the historical milestones in the discovery of cyanopyridines, the development of their synthetic methodologies, and the expansion of their applications, with a focus on the technical details required by research professionals.

Early Discovery and Foundational Syntheses

The journey of cyanopyridines began in the early 20th century with initial investigations into substituted pyridines.[1] These early efforts were primarily academic explorations of the reactivity of the pyridine nucleus.

2-Cyanopyridine: The First Isomer

The synthesis of 2-cyanopyridine was first reported in the early 1900s as part of broader research into pyridine derivatives.[1] One of the notable early methods, detailed in a 1946 patent, involved the reaction of cyanogen with 1,3-dienes like butadiene.[5][6] This process, likely involving a Diels-Alder type condensation followed by dehydrogenation, provided a novel route to 2-substituted cyanopyridines.[5]

3-Cyanopyridine from Nicotinamide

A classic and historically significant laboratory-scale synthesis of 3-cyanopyridine involves the dehydration of nicotinamide (Vitamin B3 amide). This straightforward method utilizes a strong dehydrating agent, such as phosphorus pentoxide (P₂O₅), to convert the amide group directly into a nitrile.[7] This reaction was crucial for early studies due to the ready availability of nicotinamide.

Early Synthetic Approaches

Initial synthetic strategies for cyanopyridines often involved multi-step processes. These included nucleophilic substitution reactions on halopyridines, which required harsh conditions, and variations of the Chichibabin reaction.[1] However, these methods often suffered from limitations such as low yields and the use of toxic reagents like heavy metal cyanides, which posed significant challenges for scale-up.[8]

The Ammoxidation Revolution: Industrial-Scale Synthesis

The mid-20th century marked a paradigm shift in cyanopyridine production with the development of the vapor-phase ammoxidation process. This method, which involves the reaction of methylpyridines (picolines) with ammonia and oxygen over a catalyst at high temperatures, became the dominant industrial route for all three isomers and remains so today.[3][9][10]

The general reaction is as follows: CH₃C₅H₄N + NH₃ + 1.5 O₂ → NCC₅H₄N + 3 H₂O

This process was first patented for 3-cyanopyridine production in the 1960s and has since been extensively optimized.[9] The key to the success of ammoxidation lies in the catalyst, which must be highly selective to prevent over-oxidation of the methyl group to a carboxylic acid or complete combustion. Vanadium pentoxide (V₂O₅), often mixed with other metal oxides like molybdenum (MoO₃), titanium (TiO₂), or antimony (Sb₂O₅), has proven to be a highly effective catalyst.[3][9][11]

The workflow for a typical industrial ammoxidation process is illustrated below.

The development of ammoxidation made cyanopyridines widely available and affordable, catalyzing their widespread use as intermediates.

Modern Synthetic Methodologies

While ammoxidation dominates industrial production, research has continued to yield more refined and specialized laboratory-scale syntheses.

-

Palladium-Catalyzed Cross-Coupling: Modern organic chemistry has introduced sophisticated methods, such as palladium-catalyzed reactions, to selectively introduce the cyanide group onto the pyridine ring.[1]

-

Direct Cyanation of Pyridines: A significant laboratory advancement is the one-pot conversion of pyridines to 2-cyanopyridines. This method avoids the need for pre-functionalized starting materials by activating the pyridine ring in situ using nitric acid and trifluoroacetic anhydride, followed by treatment with potassium cyanide.[10]

-

Pyridine N-Oxide Activation: Activation of the pyridine ring via the formation of a pyridine N-oxide is a common strategy to facilitate nucleophilic substitution at the 2- and 4-positions.[6][10] After cyanation, the N-oxide is typically removed by deoxygenation.

Evolution of Applications: From Intermediates to Active Molecules

The history of cyanopyridines is intrinsically linked to their applications. Initially valued simply as chemical building blocks, they are now integral to numerous high-value products.

Agrochemicals and Dyes

Cyanopyridines serve as key intermediates in the production of various agrochemicals, including herbicides and pesticides.[1][3][12] They are also used as building blocks in the manufacture of specialty dyes.[1]

Pharmaceuticals: A Core Scaffold

The true significance of cyanopyridines lies in their contribution to medicinal chemistry.[2][13][14]

-

Vitamins: 3-Cyanopyridine is the primary precursor to niacin (Vitamin B3) and niacinamide, essential human nutrients.[15][16]

-

Anti-Infectives: 4-Cyanopyridine is a key starting material for the synthesis of isoniazid, a frontline drug for the treatment of tuberculosis.[11]

-

Antidepressants: The atypical antidepressant Mirtazapine is synthesized via a condensation reaction involving 2-chloro-3-cyanopyridine.[17]

-

Anticancer Agents: The cyanopyridine moiety is present in numerous modern anticancer drugs. For example, it is a component of Neratinib, a kinase inhibitor used to treat breast cancer.[18] Research has also shown that novel cyanopyridine derivatives can act as survivin modulators and apoptosis inducers, demonstrating their potential as new chemotherapeutic agents.[19]

Quantitative Data Summary

Table 1: Physical Properties of Cyanopyridine Isomers

| Compound | CAS Number | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa |

| 2-Cyanopyridine | 100-70-9 | 104.11 | 24-27 | 212-215 | -0.26[20] |

| 3-Cyanopyridine | 100-54-9 | 104.11 | 50-51[7] | 205-208[7] | 1.45 |

| 4-Cyanopyridine | 100-48-1 | 104.11 | 78-81 | 196 | 1.92[20] |

Table 2: Selected Ammoxidation Process Data for Cyanopyridine Synthesis

| Precursor | Catalyst System | Temp (°C) | Conversion Rate (%) | Yield (%) | Reference |

| 3-Methylpyridine | Mo on Silica Gel | 380 | 99 | 95 | [9] |

| 3-Methylpyridine | V₂O₅, Sb₂O₅, Cr₂O₃, TiO₂ | - | 100 | 98.6 | [9] |

| 4-Methylpyridine | V-Cr-Mo-P on SiO₂ | - | 100 | 95 | [11] |

| 4-Methylpyridine | Industrial Process | 330-450 | >99 | >98 | [21][22] |

Table 3: Examples of Biologically Active Cyanopyridine Derivatives

| Compound Class | Target/Activity | Example IC₅₀ (µM) | Cancer Cell Line | Reference |

| 2-oxo-3-cyanopyridines | Cytotoxic / Survivin Modulator | 1.39 ± 0.08 (Compound 5e) | MCF-7 (Breast) | [18][19] |

| 2-oxo-3-cyanopyridines | Cytotoxic / Survivin Modulator | 10.70 ± 0.58 (Compound 5e) | HepG2 (Liver) | [18][19] |

| 3-Cyanopyridines | VEGFR-2/HER-2 Inhibitor | 1.77 ± 0.1 (Compound 5a) | MCF-7 (Breast) | [18] |

| 3-Cyanopyridines | VEGFR-2/HER-2 Inhibitor | 2.71 ± 0.15 (Compound 5a) | HepG2 (Liver) | [18] |

Key Experimental Protocols

Protocol: Synthesis of 3-Cyanopyridine from Nicotinamide[7]

This protocol describes the classic laboratory dehydration of nicotinamide.

-

Reagents:

-

Nicotinamide, powdered (100 g, 0.82 mole)

-

Phosphorus pentoxide (100 g, 0.70 mole)

-

Diethyl ether or Acetone

-

-

Procedure:

-

In a dry 1-L round-bottom flask, combine the powdered nicotinamide and phosphorus pentoxide. Stopper the flask and shake vigorously to mix the powders.

-

Connect the flask to an air condenser arranged for distillation. Use a Claisen flask immersed in an ice-salt bath as the receiver.

-

Reduce the pressure to 15–20 mm Hg.

-

Heat the mixture with a large, free flame, moving the flame to melt the material as rapidly as possible.

-

Heat the mixture vigorously for 15-20 minutes until distillation ceases or foaming becomes excessive.

-

Allow the apparatus to cool completely.

-

Rinse the product from the condenser into the receiver using diethyl ether or acetone.

-

Distill the solvent on a steam bath.

-

Distill the remaining product at atmospheric pressure using an air condenser.

-

-

Yield: 71–72 g (83–84%) of 3-cyanopyridine, with a melting point of 50–51°C.

Protocol: General Industrial Ammoxidation of 4-Methylpyridine[21]

This protocol outlines the general steps for the industrial synthesis of 4-cyanopyridine.

-

Reagents & Equipment:

-

4-Methylpyridine (4-picoline)

-

Ammonia (gas)

-

Air

-

Fixed-bed reactor containing a suitable catalyst (e.g., V₂O₅-based)

-

-

Procedure:

-

4-Methylpyridine and ammonia are vaporized and preheated to 180-330°C.

-

The preheated gases are fed into a mixing tank and mixed uniformly with compressed air.

-

The gaseous mixture is introduced into a fixed-bed reactor containing the ammoxidation catalyst.

-

The reaction temperature is maintained between 330-450°C, controlled by a molten salt bath. The reactor head pressure is controlled in the range of 0.020-0.070 kPa.

-

The reaction gas exiting the reactor is passed through a condenser and cooled to sub-zero temperatures to fractionate and collect the crude product.

-

The crude 4-cyanopyridine is purified by distillation to obtain the final product.

-

-

Yield: Typically >98%, with a conversion rate of 4-methylpyridine exceeding 99%.

Protocol: One-Pot Synthesis of 2-Cyanopyridines from Pyridines[10]

This protocol details a modern, direct cyanation method suitable for a laboratory setting.

-

Reagents:

-

Pyridine derivative (1 equiv.)

-

Trifluoroacetic anhydride (TFAA)

-

Nitric Acid (concd.)

-

Potassium cyanide (KCN) (aqueous solution)

-

-

Procedure:

-

To a stirred solution of the pyridine derivative in trifluoroacetic anhydride, add concentrated nitric acid dropwise at a controlled temperature (e.g., 0°C).

-

Allow the reaction to stir for a specified time to ensure the formation of the N-nitropyridinium intermediate.

-

Carefully add an aqueous solution of potassium cyanide to the reaction mixture.

-

The reaction is stirred until completion, monitored by TLC or GC.

-

Perform an aqueous workup, typically involving extraction with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

The combined organic layers are washed, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure.

-

The crude product is purified by column chromatography or distillation.

-

-

Yield: Varies by substrate, with an average yield of 52% across a range of pyridine derivatives.

References

- 1. Page loading... [guidechem.com]

- 2. Cyanopyridine derivatives: Significance and symbolism [wisdomlib.org]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. US2494204A - Preparation of 2-cyanopyridines - Google Patents [patents.google.com]

- 6. 2-Cyanopyridine | 100-70-9 | Benchchem [benchchem.com]

- 7. Synthesis of 3-cyanopyridine_Chemicalbook [chemicalbook.com]

- 8. US6699993B1 - Process for the preparation of 2-cyanopyridines - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 11. Page loading... [guidechem.com]

- 12. CN103467370A - Synthesis method of cyanopyridine and derivatives thereof - Google Patents [patents.google.com]

- 13. storage.googleapis.com [storage.googleapis.com]

- 14. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 15. nbinno.com [nbinno.com]

- 16. Nicotinonitrile - Wikipedia [en.wikipedia.org]

- 17. Mirtazapine - Wikipedia [en.wikipedia.org]

- 18. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 20. d-nb.info [d-nb.info]

- 21. 4-Cyanopyridine synthesis - chemicalbook [chemicalbook.com]

- 22. CN101602719B - Synthesis method of 4-cyanopyridine - Google Patents [patents.google.com]

An In-Depth Technical Guide on the Reactivity of the Nitrile Group in 3-Cyanopyridine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyanopyridine-2-carboxylic acid, also known as 2-cyanonicotinic acid, is a versatile heterocyclic compound of significant interest in medicinal chemistry and materials science. The strategic placement of a nitrile group and a carboxylic acid group on adjacent positions of the pyridine ring gives rise to a unique reactivity profile. This technical guide provides a comprehensive overview of the chemical transformations of the nitrile group in this molecule, focusing on hydrolysis, reduction, and intramolecular cyclization reactions. Detailed experimental protocols, quantitative data, and reaction pathway visualizations are presented to facilitate further research and application development.

Core Reactivity of the Nitrile Group

The reactivity of the nitrile group in 3-cyanopyridine-2-carboxylic acid is significantly influenced by the presence of the adjacent carboxylic acid and the electron-withdrawing nature of the pyridine ring. The primary transformations involving the nitrile moiety include its conversion to an amide and a carboxylic acid via hydrolysis, its reduction to an amine, and its participation in intramolecular cyclization reactions to form fused heterocyclic systems.

Hydrolysis of the Nitrile Group

The nitrile group of 3-cyanopyridine-2-carboxylic acid can be hydrolyzed under both acidic and basic conditions to yield either the corresponding amide (2,3-pyridinedicarboxamide) or the dicarboxylic acid (pyridine-2,3-dicarboxylic acid). The reaction proceeds through a carboxamide intermediate, which can sometimes be isolated.

Reaction Pathway: Hydrolysis

Caption: Hydrolysis pathway of 3-Cyanopyridine-2-carboxylic acid.

Quantitative Data for Hydrolysis

| Reactant | Reagents and Conditions | Product(s) | Yield (%) | Reference |

| 3-Cyanopyridine | 10% NaOH or KOH, 190 °C, 1.5–2 MPa | Nicotinic Acid | High | [1] |

| 3-Cyanopyridine | 5% NaOH, MnO₂, EtOH/H₂O, 85–100 °C | Nicotinic Acid | - | [1] |

| 2-Cyanopyridine | 30% NaOH, H₂O, reflux 4h, then HCl | 2-Picolinic Acid | 89.6 | [2][3] |

Experimental Protocol: Hydrolysis of 2-Cyanopyridine to 2-Picolinic Acid [2][3]

This protocol for the hydrolysis of 2-cyanopyridine can be adapted for 3-cyanopyridine-2-carboxylic acid, likely requiring more stringent conditions to hydrolyze the second nitrile group.

-

In a 500 mL three-necked flask equipped with a stirrer and a reflux condenser, add 100 g of 2-cyanopyridine and 200 g of deionized water.

-

Begin stirring and heat the mixture to 50 °C.

-

Slowly add 128.2 g of 30% sodium hydroxide solution to the flask.

-

After the addition is complete, continue to heat the mixture to reflux and maintain for 4 hours.

-

After reflux, distill off approximately 50 g of water.

-

Cool the reaction solution to 20 °C.

-

Acidify the solution by adding 30% hydrochloric acid to a pH of 2.5.

-

Evaporate the solution to dryness.

-

Add 300 g of anhydrous ethanol to the residue and maintain the temperature at 55 °C to dissolve the product.

-

Cool the solution to induce crystallization.

-

Filter the solid product, wash with cold ethanol, and dry to obtain 2-picolinic acid.

Reduction of the Nitrile Group

The nitrile group can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. The presence of the carboxylic acid group may require protection prior to reduction with LiAlH₄ to avoid its concurrent reduction. Milder reducing systems like sodium borohydride in the presence of a nickel salt have also been shown to be effective for the reduction of nitroarenes and may be applicable here.[4][5]

Reaction Pathway: Reduction

Caption: Reduction of the nitrile group in 3-Cyanopyridine-2-carboxylic acid.

Quantitative Data for Nitrile Reduction

| Reactant | Reagents and Conditions | Product | Yield (%) | Reference |

| Aliphatic/Aromatic Nitriles | NaBH₄, NiCl₂·6H₂O, aq. CH₃CN, rt | Primary Amines | High | [4] |

| Nitroarenes | NaBH₄, Ni(OAc)₂·4H₂O, wet CH₃CN, rt | Anilines | High | [5] |

| Nitriles | NiCl₂·6H₂O (0.1 equiv.), NaBH₄ (7 equiv.), Boc₂O, MeOH, 0°C to rt | Boc-protected Amines | - | [6] |

Experimental Protocol: General Procedure for Nitrile Reduction using NaBH₄/NiCl₂ [4]

This protocol for nitroarene reduction provides a potential starting point for the reduction of the nitrile group in 3-cyanopyridine-2-carboxylic acid.

-

In a round-bottomed flask, dissolve the nitro compound (1 mmol) in a mixture of CH₃CN and H₂O (3.0:0.3 mL).

-

Add NiCl₂·6H₂O (0.047 g, 0.2 mmol) to the solution and stir for 3 minutes.

-

Add NaBH₄ (0.151 g, 4 mmol) as a fine powder to the reaction mixture. A black precipitate should form immediately.

-

Continue stirring for 5 minutes and monitor the reaction progress by TLC.

-

Upon completion, add distilled water (5 mL) and stir for 10 minutes.

-

Extract the mixture with CH₂Cl₂ (3 x 8 mL) and dry the combined organic layers over anhydrous sodium sulfate.

-

Evaporate the solvent to obtain the crude product, which can be further purified by chromatography.

Intramolecular Cyclization

The juxtaposition of the nitrile and carboxylic acid groups in 3-cyanopyridine-2-carboxylic acid allows for intramolecular cyclization reactions to form fused heterocyclic systems, such as pyrido[2,3-d]pyrimidinones. This type of reaction is often facilitated by converting the carboxylic acid to a more reactive derivative, such as an amide or an ester, followed by a base- or acid-catalyzed cyclization. The Thorpe-Ziegler reaction, an intramolecular condensation of dinitriles, provides a conceptual basis for the cyclization of related structures.[7][8][9][10][11]

Reaction Pathway: Intramolecular Cyclization

Caption: Intramolecular cyclization to form a pyrido[2,3-d]pyrimidinone.

Quantitative Data for Intramolecular Cyclization

| Reactant | Reagents and Conditions | Product | Yield (%) | Reference |

| 2-Amino-4-(4-chlorophenyl)-5-cyano-1-cyclohexyl-6-oxo-1,6-dihydropyridine-3-carboxamide | Acylation/Thioacylation then intramolecular cyclization | Pyrido[2,3-d]pyrimidine derivatives | - | [12] |

| 2-Oxo-pyridine-3,5-dicarbonitriles | Formic acid/H₂SO₄, reflux | Tetrahydropyrido[2,3-d]pyrimidine-4,7-dione derivatives | - |

Experimental Protocol: Synthesis of Pyrido[2,3-d]pyrimidines from 2-Amino-3-cyanopyridines [12]

This protocol illustrates the cyclization of a related 2-aminonicotinonitrile derivative, which can serve as a model for developing a cyclization procedure for 3-cyanopyridine-2-carboxylic acid derivatives.

-

The starting 2-aminonicotinonitrile derivative is subjected to an acylation or thioacylation reaction.

-

The resulting intermediate undergoes intramolecular heterocyclization, often under heating with an acid or base catalyst, to afford the desired pyrido[2,3-d]pyrimidine.

-

The specific conditions (reagents, solvent, temperature, and reaction time) need to be optimized for the specific substrate.

Conclusion

The nitrile group in 3-cyanopyridine-2-carboxylic acid is a versatile functional group that can undergo a variety of chemical transformations. Its hydrolysis provides access to important building blocks like 2,3-pyridinedicarboxamide and pyridine-2,3-dicarboxylic acid. Reduction of the nitrile offers a route to 3-(aminomethyl)pyridine-2-carboxylic acid, a potentially valuable scaffold in drug discovery. Furthermore, the intramolecular cyclization of derivatives of 3-cyanopyridine-2-carboxylic acid opens up pathways to complex fused heterocyclic systems with potential biological activity. The experimental protocols and quantitative data summarized in this guide provide a solid foundation for researchers to explore and exploit the rich chemistry of this fascinating molecule. Further investigation into the specific reaction conditions for 3-cyanopyridine-2-carboxylic acid is warranted to fully unlock its synthetic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. CN101602715A - The synthetic method of 2-pyridine carboxylic acid - Google Patents [patents.google.com]

- 3. 2-Picolinic acid synthesis - chemicalbook [chemicalbook.com]

- 4. asianpubs.org [asianpubs.org]

- 5. Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN – Oriental Journal of Chemistry [orientjchem.org]

- 6. sciencemadness.org [sciencemadness.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Thorpe reaction - Wikipedia [en.wikipedia.org]

- 9. scribd.com [scribd.com]

- 10. Thorpe-Ziegler reaction - Buchler GmbH [buchler-gmbh.com]

- 11. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 12. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Potential of Cyanopyridine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The cyanopyridine scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of the significant therapeutic potential of these compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Quantitative data from key studies are summarized for comparative analysis, and generalized experimental protocols are detailed. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of the mechanisms of action and research methodologies.

Anticancer Activity

Cyanopyridine derivatives have shown significant promise as anticancer agents, acting through various mechanisms, including kinase inhibition, apoptosis induction, and cell cycle arrest.

Kinase Inhibition

A primary mechanism of action for many anticancer cyanopyridine derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and angiogenesis.

PIM-1 Kinase Inhibition:

The PIM-1 kinase, a serine/threonine kinase, is frequently overexpressed in various cancers and plays a vital role in cell cycle progression and apoptosis.[1][2] Several cyanopyridine derivatives have been identified as potent PIM-1 inhibitors.[1][2][3] For instance, compounds 7h and 8f exhibited excellent activity against the MCF-7 breast cancer cell line with IC50 values of 1.89 µM and 1.69 µM, respectively, which was more potent than the reference drug doxorubicin.[1] These compounds also demonstrated strong in vitro PIM-1 kinase inhibitory activity with IC50 values of 0.281 µM and 0.58 µM, respectively.[1] Another study reported 3-cyanopyridine-based compounds with significant cytotoxic effects due to their ability to interact with the PIM-1 kinase enzyme.[4]

VEGFR-2 and HER-2 Inhibition:

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2) are key targets in cancer therapy. Some cyanopyridone derivatives have been identified as dual inhibitors of these kinases.[5][6] For example, compound 5e showed potent inhibitory effects on both VEGFR-2 (IC50 = 0.124 µM) and HER-2 (IC50 = 0.077 µM), surpassing the activity of the standard drug Lapatinib.[6]

EGFR Tyrosine Kinase Inhibition:

The Epidermal Growth Factor Receptor (EGFR) is another important target in cancer treatment. Novel 4-anilino-3-cyano-5-vinyl/ethynyl/phenyl pyridine derivatives have been designed and synthesized as EGFR tyrosine kinase inhibitors.[7] The most potent 5-ethynylpyrimidine derivative, 20a , demonstrated an IC50 value of 45 nM against EGFR kinase.[7]

Survivin Modulation and Apoptosis Induction

Survivin, a member of the inhibitor of apoptosis protein (IAP) family, is overexpressed in many cancers and is associated with resistance to chemotherapy.[8] A series of 3-cyanopyridine derivatives were synthesized and found to act as survivin modulators and apoptosis inducers.[8] Compounds 5c and 5e exhibited promising cytotoxicity against prostate (PC-3), breast (MDA-MB-231), and hepatocellular (HepG2) cancer cell lines, with compound 5e being more effective than the standard drug 5-FU.[8] These compounds were also found to be selectively toxic to cancer cells over normal cells.[8] Mechanistic studies revealed that they induce cell cycle arrest at the G2/M phase and promote apoptosis.[8]

STAT3 Pathway Inhibition

The Signal Transducer and Activator of Transcription 3 (STAT3) is a promising therapeutic target in various cancers, including colorectal cancer.[9] A 2-amino-3-cyanopyridine derivative, 3n , was identified as an inhibitor of the STAT3 pathway, showing potent anticancer activity with low micromolar IC50 values against HCT-116, HeLa, and A375 cancer cell lines.[9] This compound was found to inhibit the phosphorylation of STAT3 in a dose- and time-dependent manner.[9]

Other Anticancer Mechanisms

Cyanopyridine derivatives have also been reported to inhibit other targets, such as topoisomerase-IIβ and β-tubulin polymerization, and to induce apoptosis through various other pathways.[4][10]

Quantitative Data Summary: Anticancer Activity

| Compound | Target/Cell Line | Activity (IC50) | Reference |

| 5a | MCF-7 | 1.77 µM | [5] |

| 5e | MCF-7 | 1.39 µM | [5] |

| 6b | HepG2 | 2.68 µM | [5] |

| 5a | HepG2 | 2.71 µM | [5] |

| 7h | MCF-7 | 1.89 µM | [1] |

| 8f | MCF-7 | 1.69 µM | [1] |

| 9d | MCF-7 | 2.05 µM | [1] |

| 7h | PIM-1 Kinase | 0.281 µM | [1] |

| 8f | PIM-1 Kinase | 0.58 µM | [1] |

| 7b | A549 | Potent | [11] |

| 8a | A549 | Potent | [11] |

| 4e | MCF-7 | 8.352 µM | [10] |

| 4a-f | CaCo-2 | 2.612 - 8.394 µM | [10] |

| 5e | PC-3 | More active than 5-FU | [8] |

| 5e | MDA-MB-231 | 2.6-fold more active than 5-FU | [8] |

| 5c | PC-3, MDA-MB-231, HepG2 | Promising cytotoxicity | [8] |

| 4b, 4c, 4d | HepG2, MCF-7, PC3, HCT-116 | 6.95 - 20.19 µM | [4] |

| 4c | HePG2 | 8.02 µM | [12] |

| 4d | HePG2 | 6.95 µM | [12] |

| 4c | HCT-116 | 7.15 µM | [12] |

| 4d | Pim-1 Kinase | 0.46 µM | [12] |

| 5e | VEGFR-2 | 0.124 µM | [6] |

| 5a | VEGFR-2 | 0.217 µM | [6] |

| 5e | HER-2 | 0.077 µM | [6] |

| 5a | HER-2 | 0.168 µM | [6] |

| 20a | EGFR Kinase | 45 nM | [7] |

| 3n | HCT-116 | 10.50 µM | [9] |

| 3n | HeLa | 14.27 µM | [9] |

| 3n | A375 | 4.61 µM | [9] |

| 10t | HeLa, SGC-7901, MCF-7 | 0.12 - 0.21 µM | [13] |

Antimicrobial Activity

Cyanopyridine derivatives have demonstrated notable activity against a range of bacterial and fungal pathogens.[14][15][16][17][18][19][20][21][22][23]

Antibacterial Activity

Several studies have highlighted the antibacterial potential of cyanopyridine derivatives against both Gram-positive and Gram-negative bacteria.[15][16][20][21][22][23] For instance, newly synthesized cyanopyridine-based scaffolds, compounds 4, 8, and 10–12 , exhibited remarkable antibacterial profiles against Escherichia coli, Staphylococcus aureus, and methicillin-resistant Staphylococcus aureus (MRSA).[15] Another study found that cyanopyridine derivatives 5a and 5b were effective against E. coli and Bacillus subtilis with Minimum Inhibitory Concentrations (MIC) ranging from 64.5 to 250 µg/mL.[20]

Antifungal Activity

Some cyanopyridine derivatives have also shown antifungal properties.[18]

Quantitative Data Summary: Antimicrobial Activity

| Compound | Organism | Activity (MIC) | Reference |

| 4, 8, 10-12 | E. coli, S. aureus, MRSA | Remarkable | [15] |

| Ie, IIh | E. coli | Significant | [16] |

| IId, IIf, IIIh | S. aureus | Good | [16] |

| 4b, 4f, 4h, 4j, 4p | Various bacteria and fungi | Maximum activity | [18] |

| 5a, 5b | E. coli, B. subtilis | 64.5 - 250 µg/mL | [20] |

| 5d, 5e, 6e, 6g | S. Typhimurium | Good | [23] |

| 5b, 5e, 5j, 6f, 6k | B. subtilis | Good | [23] |

| 4a | E. coli | 0.013 µM | [24] |

| 4f | E. coli | 0.013 µM | [24] |

Anti-inflammatory and Analgesic Activity

Cyanopyridine derivatives have also been investigated for their anti-inflammatory and analgesic properties.[16][18][19][25] A study on novel 4,6-disubstituted-2-amino-3-cyanopyridines revealed that compounds Ie, If, IIh, and IIId demonstrated good anti-inflammatory activity compared to the standard drug indomethacin.[16] The presence of electron-releasing groups on the aryl rings influenced this activity.[18] Compounds 4k and 4p were identified as promising anti-inflammatory and analgesic agents.[18]

Other Biological Activities

Beyond the major areas discussed, cyanopyridine derivatives have shown a range of other biological effects, including:

-

Enzyme Inhibition: Inhibition of carbonic anhydrase has been reported for some 2-amino-3-cyanopyridine derivatives.[26][27]

-

Anticonvulsant and Anti-Alzheimer's Activity: These activities have also been noted for certain cyanopyridine derivatives.[14]

-

Antitubercular Activity: Some cyanopyridone analogues have exhibited promising activity against Mycobacterium tuberculosis.[28]

Experimental Protocols

The following are generalized methodologies for key experiments cited in the evaluation of cyanopyridine derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the cyanopyridine derivatives for a specified period (e.g., 48 or 72 hours). A control group receives only the vehicle (e.g., DMSO).

-

MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

-

Formazan Solubilization: The plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO or isopropanol) is then added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Kinase Inhibition Assay

These assays measure the ability of a compound to inhibit the activity of a specific protein kinase.

-

Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the kinase, a substrate (a peptide or protein that the kinase phosphorylates), and ATP.

-

Compound Addition: The cyanopyridine derivatives are added to the wells at various concentrations.

-

Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a specific temperature for a set time to allow for phosphorylation of the substrate.

-

Detection: The amount of phosphorylated substrate is quantified using various methods, such as radioisotope labeling (³²P-ATP), fluorescence resonance energy transfer (FRET), or antibody-based detection (e.g., ELISA).

-

IC50 Calculation: The IC50 value is determined by plotting the percentage of kinase inhibition against the compound concentration.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Microorganism Preparation: A standardized inoculum of the test microorganism (bacteria or fungi) is prepared.

-

Serial Dilution: The cyanopyridine derivative is serially diluted in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the prepared microorganism.

-

Incubation: The plate is incubated under appropriate conditions (temperature, time) to allow for microbial growth.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Carrageenan-Induced Paw Edema Assay (Anti-inflammatory)

This is a widely used in vivo model to screen for acute anti-inflammatory activity.

-

Animal Grouping: Animals (typically rats or mice) are divided into control and treatment groups.

-

Compound Administration: The treatment groups receive the cyanopyridine derivative orally or via intraperitoneal injection. The control group receives the vehicle.

-

Induction of Edema: After a specific time, a sub-plantar injection of carrageenan solution is administered into the paw of each animal to induce inflammation and edema.

-

Paw Volume Measurement: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.

-

Inhibition Calculation: The percentage of inhibition of edema in the treated groups is calculated relative to the control group.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can significantly aid in their comprehension.

Caption: PIM-1 Kinase Inhibition by Cyanopyridine Derivatives.

Caption: Dual Inhibition of VEGFR-2 and HER-2 Signaling.

Caption: Inhibition of the STAT3 Signaling Pathway.

Caption: General Workflow of an MTT Cytotoxicity Assay.

Conclusion

Cyanopyridine derivatives represent a versatile and promising class of compounds with a wide array of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents warrants further investigation and development. The ability to modulate key signaling pathways and inhibit crucial enzymes underscores their potential as lead compounds for novel therapeutics. This guide provides a foundational understanding for researchers and drug development professionals to explore and harness the full therapeutic potential of the cyanopyridine scaffold.

References